(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol
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Overview
Description
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: is a complex organic compound featuring a unique structure that combines pyridine and pyrrolo[2,3-C]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Alkynylation: Introduction of the prop-1-yn-1-yl group through a palladium-catalyzed cross-coupling reaction.
Methanol Addition: The final step involves the addition of a methanol group to the pyridine ring, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(3,5-Dimethyl-pyrazol-1-yl)-pyridine, 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)pyridine
Uniqueness: The presence of the prop-1-yn-1-yl group and the specific arrangement of the pyridine and pyrrolo[2,3-C]pyridine rings confer unique chemical and biological properties to this compound.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H13N3O |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(5-prop-1-ynyl-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C16H13N3O/c1-2-3-13-9-18-16(8-14(13)11-20)19-7-5-12-4-6-17-10-15(12)19/h4-10,20H,11H2,1H3 |
InChI Key |
UJCSZZASLDANTG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CN=C(C=C1CO)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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